molecular formula C10H11NO B8570020 5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole

5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole

Cat. No.: B8570020
M. Wt: 161.20 g/mol
InChI Key: FUAFCVZUVACWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-ethenyl-5-methyl-4H-1,2-benzoxazole

InChI

InChI=1S/C10H11NO/c1-3-10(2)5-4-9-8(6-10)7-11-12-9/h3-5,7H,1,6H2,2H3

InChI Key

FUAFCVZUVACWPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C1)ON=C2)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 21 (177 mg, 1.078 mmol) in ethanol (15 mL) under a nitrogen atmosphere was added a solution of hydroxylamine hydrochloride (741 mg, 10.66 mmol, 10 eq.) in water (1 mL). The reaction mixture was heated to reflux at 115° C. for 1 hour. Water was then added to the mixture until it became cloudy and the aqueous mixture was extracted with methylene chloride/ethyl ether (1:2, 4×). The organic layers were then combined and washed with saturated sodium bicarbonate solution (1×) and brine (1×), dried over magnesium sulfate, filtered and concentrated in vacuo to give 23 (159.7 mg, 0.99 mmol, 92%) as an oil. The product was used in the next reaction without further purification: 1H NMR (CDCl3) δ 8.03 (1H, s), 6.52 (1H, dd, J=0.6, 10 Hz), 5.87 (1H, d, J=10 Hz), 5.81 (1H, d, J=10.6 Hz), 5.04 (1H, dd, J=0.6, 18.3 Hz), 5.00 (1H, dd, J=1.2, 11.4 Hz), 2.69 (2H, dd, J=16.2, 34.8 Hz) 1.23 (3H, s); 13C NMR (CDCl3) δ 165.0, 148.8, 143.6, 141.6, 114.4, 112.7, 109.5, 40.4, 31.4, 26.0; MS (ESI+) m/z 162.1 [M+H]+, HRMS (ESI+) calcd for C10H11NO+H 162.0919. found 169.0913.
Name
21
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
741 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
92%

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